molecular formula C9H12ClN3 B2923255 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 425425-25-8

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2923255
CAS No.: 425425-25-8
M. Wt: 197.67
InChI Key: AEDLMXNXPIFFTO-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a chloro group at position 2, a methyl group at position 4, and a pyrrolidin-1-yl substituent at position 6. Pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to nucleic acid bases and their broad pharmacological activities, including antimicrobial, antiviral, and anticancer effects . This article provides a detailed comparison with structurally analogous pyrimidine derivatives, focusing on substituent effects, synthesis, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical properties and bioactivity:

Compound Name Substituent at C-6 Molecular Weight Key Properties/Activity Reference
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine Pyrrolidin-1-yl 223.67 g/mol¹ Antimicrobial (fungal emphasis)
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Pyrazol-1-yl 196.60 g/mol Intermediate for kinase inhibitors
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine Ethyl + pyrrolidin-1-yl 211.69 g/mol Structural analog with improved lipophilicity
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)-6-methylpyrimidine 2-Methylimidazol-1-yl 208.65 g/mol Potential antiproliferative activity

¹Calculated based on formula C₉H₁₁ClN₄.

  • Pyrrolidin-1-yl vs. Pyrazol-1-yl : The pyrrolidine group enhances antifungal activity due to its hydrogen-bonding capacity and conformational flexibility . Pyrazole-substituted analogs (e.g., 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine) are often intermediates for kinase inhibitors (e.g., TRK inhibitors in patents ), highlighting substituent-dependent target selectivity.
  • Ethyl vs.

Substituent Effects on Antimicrobial Activity

Evidence from pyrimidine derivatives with similar substitution patterns reveals:

  • C-6 4-Chlorobenzyl groups enhance antibacterial activity, likely due to hydrophobic interactions with bacterial enzymes .
  • C-2 Pyrrolidin-1-yl or piperidin-1-yl groups improve antifungal activity by interacting with fungal cytochrome P450 enzymes .
  • Ethyl at C-5 (e.g., in compound 5b from ) increases antimicrobial potency compared to methyl, suggesting steric and electronic optimization .

Biological Activity

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a neuropeptide Y receptor ligand, which may have implications in various therapeutic areas including neurobiology and inflammation.

  • Chemical Formula : C9H12ClN3
  • Molecular Weight : 197.7 g/mol
  • CAS Number : 914349-69-2

1. Neuropeptide Y Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant affinity for neuropeptide Y (NPY) receptors. These receptors are implicated in numerous physiological processes, including appetite regulation, anxiety, and stress responses. The modulation of these receptors could lead to novel treatments for obesity and anxiety disorders .

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic application .

CompoundCOX Inhibition IC50 (μmol)Comparison DrugComparison IC50 (μmol)
This compound0.04 ± 0.02Celecoxib0.04 ± 0.01

3. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that pyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. The presence of electron-donating groups has been associated with enhanced anti-inflammatory activity, while modifications at specific positions can alter receptor binding affinities and selectivities .

Case Study 1: Anti-inflammatory Screening

In a study evaluating the anti-inflammatory potential of various pyrimidine derivatives, this compound was included in a panel of compounds tested for COX inhibition using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced inflammation markers compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives found that this compound exhibited potent activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood or glovebox, especially when handling volatile intermediates or toxic byproducts .
  • Waste Disposal : Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for environmentally safe disposal .
  • Contamination Control : Use filter pipette tips and dedicated labware to prevent cross-contamination .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Intermediate Preparation : Start with 4-chloro-2-methylpyrimidine derivatives. Introduce the pyrrolidine group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using DMF as a solvent and K₂CO₃ as a base at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.1 ppm) and pyrimidine methyl group (δ 2.4 ppm) .
  • MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 212.1 .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the crystal structure of related pyrimidine derivatives inform reactivity studies?

  • Methodological Answer :

  • X-ray Crystallography : Analyze bond angles and packing motifs. For example, in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, the pyrimidine ring exhibits a planar geometry, favoring electrophilic substitution at the C4 position .
  • Reactivity Implications : Steric hindrance from the pyrrolidine group may slow down nucleophilic attacks compared to piperidine analogs .

Q. What strategies optimize reaction yields in the synthesis of halogenated pyrimidines?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .
  • Temperature Control : Gradual heating (5°C/min) prevents decomposition of thermally unstable intermediates .

Q. What biological activities have been reported for halogenated pyrimidine derivatives?

  • Methodological Answer :

  • Antimicrobial Screening : Test against S. aureus (MIC ≤ 25 µg/mL) via broth microdilution. Correlate activity with electron-withdrawing substituents (e.g., Cl) enhancing membrane permeability .
  • Kinase Inhibition : Assess IC₅₀ values in kinase assays (e.g., EGFR inhibition) using fluorescence polarization .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for pyrimidine analogs?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting. For example, pyrrolidine ring protons may coalesce at 40°C .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What methodologies detect trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in MRM mode to identify chlorinated byproducts (e.g., dichloropyrimidines) with LOD ≤ 0.1 ppm .
  • Headspace GC : Monitor volatile impurities (e.g., residual solvents) with a DB-5 column and FID detector .

Properties

IUPAC Name

2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDLMXNXPIFFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.815 g (5 mmol) of 2,4-dichloro-6-methylpyrimidine dissolved in in 5 ml isopropanol were treated under ice-cooling dropwise with 0.71 g (10 mmol) pyrrolidine. The mixture was stirred for 1 h at RT the concentrated in vacuo. The residue was purified on a silica gel chromatography column with CH2Cl2/AcOEt (4/1) as eluent to give 0.72 g (73%) of the desired 2-chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine as an off-white solid. EI mass spectrum, m/e: 197 (M calculated for C9H12N3Cl: 197).
Quantity
0.815 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two

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